what is (Arg)9 TFA and its mechanism of action
what is (Arg)9 TFA and its mechanism of action
An In-depth Technical Guide to (Arg)9 TFA: Structure, Mechanism, and Application
Introduction to (Arg)9 TFA
(Arg)9 TFA, also known as Nona-L-arginine Trifluoroacetate or Peptide R9, is a synthetic peptide composed of nine consecutive L-arginine amino acid residues.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Structurally, (Arg)9 is a member of the arginine-rich cell-penetrating peptide (CPP) family.[5] These peptides are renowned for their remarkable ability to traverse cellular membranes, a feat that is challenging for most large, hydrophilic molecules.[6] The key to this capability lies in the guanidinium groups on the arginine side chains, which confer a strong positive charge and facilitate interactions with the negatively charged cell membrane.[7][8]
Beyond its function as a molecular transporter for various cargoes—including proteins, nucleic acids, and nanoparticles—(Arg)9 has demonstrated intrinsic biological activity, notably neuroprotective properties.[1][5][9] This dual functionality makes it a subject of intense interest for researchers in drug delivery and neurobiology.
Core Mechanism of Action: Cellular Internalization
The precise mechanisms by which (Arg)9 and other arginine-rich CPPs enter cells are complex and remain a subject of active investigation. Current evidence indicates that entry is not governed by a single pathway but is highly dependent on factors such as CPP concentration, the nature of the attached cargo, and the specific cell type.[5] The primary internalization mechanisms can be broadly categorized into two major routes: energy-dependent endocytosis and energy-independent direct translocation.[5]
Energy-Dependent Endocytosis
At lower concentrations (nanomolar to low micromolar), (Arg)9 predominantly utilizes various endocytic pathways to enter cells.[10] Endocytosis is an active, energy-dependent process where the cell engulfs substances by enclosing them in a vesicle.[11]
The main endocytic routes involved are:
-
Macropinocytosis : A process of non-specific bulk fluid uptake.
-
Clathrin-Mediated Endocytosis : Involves the formation of small vesicles coated with the protein clathrin.
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Caveolin-Mediated Endocytosis : Utilizes caveolae, flask-shaped pits in the plasma membrane.
-
Clathrin/Caveolin-Independent Pathways : Other less characterized endocytic mechanisms.[11]
A significant challenge with endocytic uptake is that the CPP and its cargo can become trapped within endosomes, which eventually mature into lysosomes for degradation.[5] To overcome this, (Arg)9 is sometimes modified with sequences that promote endosomal escape, such as the "Penetration Accelerating Sequence" (Pas).[5][11]
Direct Membrane Translocation
An alternative, energy-independent pathway for (Arg)9 entry is direct translocation across the plasma membrane.[5] Early theories suggested that these highly charged peptides could somehow pass directly through the hydrophobic lipid bilayer, a concept that is energetically unfavorable.[6]
More recent studies have proposed a sophisticated mechanism involving membrane fusion.[12] In this model, the cationic (Arg)9 peptides interact with the anionic lipid headgroups of the cell membrane, inducing the formation of multilamellar (stacked) membrane structures. This process culminates in the creation of a transient fusion pore, through which the peptide and its cargo can enter the cytoplasm.[6][12][13] This mechanism is mechanistically analogous to the fusion of vesicles induced by calcium ions.[12]
Role of Intracellular Calcium Signaling
Intriguingly, the choice of entry pathway can be actively influenced by the peptide itself. At high concentrations (≥10 μM), (Arg)9 has been shown to induce repetitive spikes in intracellular calcium (Ca²⁺) concentration.[14] This increase in cytosolic Ca²⁺ is a prerequisite for triggering a highly efficient, non-endocytic entry pathway.[10][14] Pre-loading cells with a Ca²⁺ chelator inhibits both the calcium spikes and peptide entry, confirming the critical role of this signaling event.[14] This suggests that (Arg)9 can modulate cellular signaling to facilitate its own uptake.
Off-Target Mechanism of Action
While CPPs are designed to be biologically inert carriers, research has revealed that polyarginine peptides like (Arg)9 can have significant off-target effects. One critical finding is the direct binding and inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2).[15] SERCA pumps are essential for maintaining calcium homeostasis by pumping Ca²⁺ from the cytosol into the sarcoplasmic reticulum. Inhibition of SERCA2 by (Arg)9 disrupts this process, leading to protracted clearance of cytosolic calcium.[15] As SERCA2 is expressed in diverse cell types, this off-target effect is a crucial consideration for any experimental or therapeutic application of (Arg)9.[15]
Quantitative Data
(Arg)9 has demonstrated significant neuroprotective activity in various in vitro and in vivo models of neuronal injury.
Table 1: In Vitro Neuroprotective Efficacy of (Arg)9 TFA
| Injury Model | Metric | Value | Reference(s) |
|---|---|---|---|
| Glutamic Acid Excitotoxicity | IC₅₀ | 0.78 μM | [1][2][9][16] |
| Kainic Acid Excitotoxicity | IC₅₀ | 0.81 μM | [1] |
| In Vitro Ischemia | IC₅₀ | 6 μM |[1] |
Table 2: In Vivo Neuroprotective Efficacy of (Arg)9 TFA
| Animal Model | Treatment | Outcome | Reference(s) |
|---|
| Rat Permanent Middle Cerebral Artery Stroke | 1 μM/kg (i.v.) | 20% reduction in infarct volume |[1] |
Experimental Protocols
The following are generalized protocols representative of the methodologies used to study (Arg)9, based on published research.
Protocol 1: Cellular Uptake Analysis via Flow Cytometry
This protocol allows for the quantification of CPP uptake across a cell population.
-
Objective: To measure the cellular internalization of fluorescently-labeled (Arg)9.
-
Methodology:
-
Preparation: Synthesize (Arg)9 and label it with a fluorophore (e.g., FITC, TAMRA) on the N-terminus. Purify via HPLC.
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a 12-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Incubation: Replace the culture medium with serum-free medium containing the fluorescently-labeled (Arg)9 peptide at various concentrations (e.g., 1-10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Detachment: Detach the cells using trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to FACS tubes.
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of at least 10,000 cells per sample to quantify peptide uptake. Untreated cells are used as a negative control.
-
Protocol 2: Elucidating Entry Mechanism using Endocytic Inhibitors
This protocol helps to determine the contribution of different endocytic pathways to (Arg)9 uptake.[11]
-
Objective: To identify the specific endocytic pathways involved in (Arg)9 internalization.
-
Methodology:
-
Cell Culture: Plate cells as described in Protocol 1.
-
Pre-treatment with Inhibitors: Pre-incubate the cells for 30-60 minutes with specific pharmacological inhibitors of endocytosis. Examples include:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin or Nystatin: Inhibit caveolin-mediated endocytosis.
-
Amiloride or EIPA: Inhibit macropinocytosis.
-
Sodium Azide/Deoxyglucose: Deplete cellular ATP to inhibit all energy-dependent processes.
-
-
Peptide Incubation: While keeping the inhibitors present, add fluorescently-labeled (Arg)9 to the medium and incubate for 1-2 hours at 37°C.
-
Analysis: Wash, detach, and analyze the cells via flow cytometry as described in Protocol 1. A significant reduction in fluorescence compared to the no-inhibitor control indicates the involvement of the targeted pathway.
-
Protocol 3: Synthesis and Purification of (Arg)9 TFA
This protocol outlines the standard method for producing the (Arg)9 peptide.
-
Objective: To synthesize nona-arginine and purify it as a TFA salt.
-
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. The synthesis proceeds from the C-terminus to the N-terminus using Fmoc-protected arginine (e.g., Fmoc-Arg(Pbf)-OH). Each cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a piperidine solution.
-
Coupling: Activation and coupling of the next Fmoc-Arg(Pbf)-OH amino acid.
-
-
Cleavage and Deprotection: Once all nine arginine residues are coupled, the peptide is cleaved from the resin, and the Pbf side-chain protecting groups are removed simultaneously. This is achieved by incubating the resin in a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA) , water, and scavengers (e.g., triisopropylsilane).[3]
-
Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and collected by centrifugation.
-
Purification: The crude peptide is dissolved in a water/acetonitrile mixture and purified using preparative reverse-phase HPLC. The mobile phases typically contain 0.1% TFA, which acts as an ion-pairing agent and ensures that the purified peptide is isolated as its TFA salt.[4]
-
Lyophilization: The pure fractions, as confirmed by analytical HPLC and mass spectrometry, are pooled and lyophilized to yield the final (Arg)9 TFA peptide as a white, fluffy powder.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 12. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abmole.com [abmole.com]
